
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H6F3IN2. It is characterized by the presence of iodine, methyl, and trifluoroethyl groups attached to a pyrazole ring. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor followed by the introduction of the trifluoroethyl group under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoroethyl and iodine substituents on biological systems.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine include:
4-iodo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the iodine atom, affecting its reactivity and binding properties.
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the methyl group, altering its steric and electronic characteristics.
The uniqueness of this compound lies in the combination of these substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1354704-16-7 |
---|---|
Molekularformel |
C6H7F3IN3 |
Molekulargewicht |
305.04 |
IUPAC-Name |
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7F3IN3/c1-3-4(10)5(11)12-13(3)2-6(7,8)9/h2H2,1H3,(H2,11,12) |
InChI-Schlüssel |
VMFVDGPDPRLJLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(F)(F)F)N)I |
Kanonische SMILES |
CC1=C(C(=NN1CC(F)(F)F)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.